molecular formula C13H12ClNO2S2 B4746497 5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4746497
M. Wt: 313.8 g/mol
InChI Key: LSXOCSYEWIBQRQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as CBMT and is known for its unique chemical properties that make it an ideal candidate for use in biochemical and physiological research.

Mechanism of Action

The exact mechanism of action of CBMT is not fully understood. However, studies have shown that CBMT may inhibit the activity of certain enzymes that are involved in cell growth and division. This may explain its potential use in cancer research.
Biochemical and Physiological Effects:
CBMT has been shown to have various biochemical and physiological effects. Studies have shown that CBMT may have anti-inflammatory properties and may also have neuroprotective effects. Additionally, CBMT may have antioxidant properties, which could make it a useful tool in the development of new treatments for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBMT is its unique chemical properties, which make it an ideal candidate for use in various lab experiments. Additionally, CBMT is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of CBMT is its potential toxicity. Studies have shown that CBMT may be toxic to certain cells and may have negative effects on cell viability.

Future Directions

There are many potential future directions for research involving CBMT. One area of research that has gained significant attention is the development of new cancer treatments. CBMT has shown promise in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer treatments. Additionally, CBMT may have potential applications in the development of new treatments for various other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to fully understand the potential of CBMT and its various applications in the field of scientific research.

Scientific Research Applications

CBMT has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of CBMT is in the field of cancer research. Studies have shown that CBMT has the potential to inhibit the growth of cancer cells and may be a useful tool in the development of new cancer treatments.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-17-7-6-15-12(16)11(19-13(15)18)8-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXOCSYEWIBQRQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
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5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-chlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

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